![molecular formula C15H14N4 B1268562 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine CAS No. 32515-07-4](/img/structure/B1268562.png)
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine
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Overview
Description
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound with the empirical formula C15H14N4 . It has a molecular weight of 250.30 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has been determined by single-crystal X-ray analysis . The SMILES string representation of the molecule isNc1c (nnn1Cc2ccccc2)-c3ccccc3
. Physical And Chemical Properties Analysis
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has a molecular weight of 250.30 g/mol . Its exact mass and monoisotopic mass are 250.121846464 g/mol . It has a complexity of 271 and a topological polar surface area of 56.7 Ų .Scientific Research Applications
Chemical Synthesis
“1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine” is used in chemical synthesis . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Click Chemistry
This compound can be used in click chemistry, a type of chemical synthesis. Specifically, it’s used in copper-catalyzed alkyne azide cycloaddition (CuAAC), a reaction that synthesizes 1H-1,2,3-triazoles .
Anticancer Research
Some 1,2,3-triazoles, similar to “1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine”, have been synthesized for use as potential anticancer agents . For example, a compound induced apoptosis in BT-474 cells, a breast cancer cell line .
Antifungal Research
1,2,3-Triazoles have been synthesized as potential antifungal agents . For instance, Fluconazole, an antifungal medication, is a 1,2,3-triazole .
Antibacterial Research
1,2,3-Triazoles have also been synthesized for potential use as antibacterial agents .
Leukemia Research
1,2-Benzisoxazole tethered 1,2,3-triazoles have shown noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .
Mechanism of Action
Target of Action
Triazolylamine compounds have been known to stabilize copper ions, enhancing their catalytic effect in certain reactions .
Mode of Action
Similar triazolylamine compounds have been reported to stabilize copper ions, preventing their disproportionation and oxidation, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .
Result of Action
Some triazolylamine derivatives have been screened for their in vitro cytotoxic activity against various cell lines .
Action Environment
It’s worth noting that certain triazolylamine compounds have shown promising results in stabilizing copper ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .
properties
IUPAC Name |
3-benzyl-5-phenyltriazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-15-14(13-9-5-2-6-10-13)17-18-19(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJNNNCLXPPMNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356627 |
Source
|
Record name | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199149 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | |
CAS RN |
32515-07-4 |
Source
|
Record name | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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